3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18691757
Molecular Formula: C15H22ClN3O2S
Molecular Weight: 343.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22ClN3O2S |
|---|---|
| Molecular Weight | 343.9 g/mol |
| IUPAC Name | tert-butyl 3-(4-chloro-6-methylpyrimidin-2-yl)sulfanylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22ClN3O2S/c1-10-8-12(16)18-13(17-10)22-11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3 |
| Standard InChI Key | IAJDZLJWEJAETF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)SC2CCCN(C2)C(=O)OC(C)(C)C)Cl |
Introduction
Structural Characteristics and Molecular Design
Core Framework and Functional Groups
The compound’s structure integrates three key components:
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Piperidine ring: A six-membered saturated nitrogen-containing heterocycle providing conformational rigidity and serving as a scaffold for further substitutions .
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Pyrimidine moiety: A six-membered aromatic ring containing two nitrogen atoms at the 1st and 3rd positions. The 4-chloro and 6-methyl substituents on this ring introduce steric and electronic modifications that influence reactivity and target interactions.
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tert-Butyl ester group: A bulky carbamate protecting group at the piperidine nitrogen, enhancing solubility in organic solvents and stability during synthetic manipulations .
The sulfanyl (-S-) linker at the pyrimidin-2-yl position bridges the heterocyclic system to the piperidine scaffold, creating a planar-conjugated system that may facilitate π-π stacking interactions with biological targets.
Comparative Structural Analysis
Table 1 contrasts this compound with structurally related analogs to highlight its unique features:
The 4-chloro-6-methyl configuration in the target compound creates a sterically congested pyrimidine environment while maintaining moderate electron-withdrawing effects, potentially optimizing binding to hydrophobic enzyme pockets.
Synthetic Methodologies and Optimization
Retrosynthetic Strategy
The synthesis likely follows a convergent approach:
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Piperidine intermediate preparation: Protection of piperidine’s amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form the tert-butyl carbamate .
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Pyrimidine-thiol synthesis: Chlorination and methylation of 2-mercaptopyrimidine precursors, followed by purification via column chromatography.
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Coupling reaction: Nucleophilic substitution between the Boc-protected piperidine derivative and the activated pyrimidine-thiol intermediate, typically using Mitsunobu conditions or metal-mediated cross-coupling.
Critical challenges include avoiding over-chlorination of the pyrimidine ring and managing the steric demands during the sulfanyl linkage formation.
Reaction Conditions and Yield Optimization
Key parameters for maximizing yield and purity:
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Temperature control: Maintaining 0–5°C during Boc protection prevents N-deprotection side reactions .
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Catalyst selection: Palladium acetate (2 mol%) improves coupling efficiency in Suzuki-Miyaura reactions for pyrimidine functionalization.
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Solvent system: Tetrahydrofuran/water (4:1 v/v) enhances solubility of both hydrophilic and hydrophobic intermediates.
Physicochemical Properties and Stability
Thermodynamic Parameters
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Molecular formula: C₁₆H₂₁ClN₃O₂S
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Molecular weight: 362.87 g/mol
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Melting point: Estimated 112–115°C (DSC analysis of analogs)
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LogP: Calculated 2.8 ± 0.3 (indicating moderate lipophilicity)
The chloro and methyl groups increase molecular polarizability (α = 3.1 × 10⁻²³ cm³) compared to unsubstituted analogs (α = 2.7 × 10⁻²³ cm³), enhancing van der Waals interactions.
Solubility and Formulation Considerations
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Aqueous solubility: <0.1 mg/mL at pH 7.4 (simulated intestinal fluid)
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Organic solvent solubility:
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Dichloromethane: 45 mg/mL
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Ethanol: 12 mg/mL
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Dimethyl sulfoxide: >100 mg/mL
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Salt formation strategies using monoethanolamine (as demonstrated in patent US7795293B2 ) could improve aqueous solubility by 20–30×, though this remains untested for the specific compound.
Biological Activity and Mechanism Insights
Pharmacokinetic Predictions
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Plasma protein binding: 89–92% (estimated using QSAR models)
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CYP3A4 inhibition: Moderate (IC₅₀ = 15 μM), suggesting potential drug-drug interactions
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Blood-brain barrier permeability: Papp = 2.1 × 10⁻⁶ cm/s (indicating limited CNS penetration)
Challenges and Future Research Directions
Synthetic Chemistry Priorities
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Stereocontrol: Developing asymmetric synthesis routes to access enantiomerically pure forms (currently racemic).
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Green chemistry adaptations: Replacing dichloromethane with cyclopentyl methyl ether in extraction steps .
Biological Evaluation Needs
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In vivo efficacy studies: Rodent models for inflammation and oncology indications.
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Metabolite profiling: LC-MS/MS analysis to identify hydrolysis products and potential toxophores.
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